N-[(2S3R)-1-Hydroxy-3-methylpentan-2-YL]-1H4H5H6H7H8H-cyclohepta[C]pyrazole-3-carboxamide
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Overview
Description
N-[(2S3R)-1-Hydroxy-3-methylpentan-2-YL]-1H4H5H6H7H8H-cyclohepta[C]pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S3R)-1-Hydroxy-3-methylpentan-2-YL]-1H4H5H6H7H8H-cyclohepta[C]pyrazole-3-carboxamide typically involves the condensation of 1,3-diketones with arylhydrazines. This reaction is often catalyzed by transition metals or conducted under photoredox conditions to enhance the yield and selectivity of the desired product . The reaction conditions usually include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the pyrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds followed by their cyclization and functionalization. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2S3R)-1-Hydroxy-3-methylpentan-2-YL]-1H4H5H6H7H8H-cyclohepta[C]pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
N-[(2S3R)-1-Hydroxy-3-methylpentan-2-YL]-1H4H5H6H7H8H-cyclohepta[C]pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antifungal, and anti-inflammatory agent.
Biological Studies: Used in studies to understand enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Industrial Applications: Employed in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[(2S3R)-1-Hydroxy-3-methylpentan-2-YL]-1H4H5H6H7H8H-cyclohepta[C]pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-methyl-substituted pyrazole carboxamide: Known for its antiproliferative activities.
Pyrazole-thiazole carboxamide: Exhibits fungicidal activity.
Uniqueness
N-[(2S3R)-1-Hydroxy-3-methylpentan-2-YL]-1H4H5H6H7H8H-cyclohepta[C]pyrazole-3-carboxamide is unique due to its specific stereochemistry and the presence of a hydroxy group, which enhances its biological activity and selectivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C15H25N3O2 |
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Molecular Weight |
279.38 g/mol |
IUPAC Name |
N-[(2S,3R)-1-hydroxy-3-methylpentan-2-yl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H25N3O2/c1-3-10(2)13(9-19)16-15(20)14-11-7-5-4-6-8-12(11)17-18-14/h10,13,19H,3-9H2,1-2H3,(H,16,20)(H,17,18)/t10-,13-/m1/s1 |
InChI Key |
UZMZSUZCRGUKAU-ZWNOBZJWSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](CO)NC(=O)C1=NNC2=C1CCCCC2 |
Canonical SMILES |
CCC(C)C(CO)NC(=O)C1=NNC2=C1CCCCC2 |
Origin of Product |
United States |
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